1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 2098003-93-9
VCID: VC3129800
InChI: InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2
SMILES: C1CN(CC1O)C2=NC3=C(S2)N=CC=C3
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28 g/mol

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol

CAS No.: 2098003-93-9

Cat. No.: VC3129800

Molecular Formula: C10H11N3OS

Molecular Weight: 221.28 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol - 2098003-93-9

Specification

CAS No. 2098003-93-9
Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
IUPAC Name 1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2
Standard InChI Key SGGZWTOVFPVYOL-UHFFFAOYSA-N
SMILES C1CN(CC1O)C2=NC3=C(S2)N=CC=C3
Canonical SMILES C1CN(CC1O)C2=NC3=C(S2)N=CC=C3

Introduction

Property1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol (Estimated)
CAS Number2098079-02-6Not assigned
Molecular FormulaC₁₁H₁₃N₃OSC₁₀H₁₁N₃OS
Molecular Weight235.31221.28 (estimated)
StructureThiazolo[5,4-b]pyridine with 6-membered piperidin-3-olThiazolo[5,4-b]pyridine with 5-membered pyrrolidin-3-ol
AppearanceNot specifiedLikely a crystalline solid

Physicochemical Properties

Based on structural analysis and comparison with related compounds, 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol would likely exhibit the following physicochemical characteristics:

  • Moderate water solubility due to the presence of the hydroxyl group and basic nitrogen atoms

  • Potential for hydrogen bond formation through both donor (hydroxyl) and acceptor (nitrogen atoms) sites

  • UV absorption characteristics typical of the thiazolopyridine chromophore

  • Moderate lipophilicity, allowing for membrane permeability while maintaining aqueous solubility

Synthesis Pathways

The synthesis of 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol would likely follow similar methodologies to those employed for related thiazolo[5,4-b]pyridine derivatives. Based on documented synthetic approaches, a viable synthesis pathway might involve the following steps:

Scaffold Construction

The thiazolo[5,4-b]pyridine core structure is typically synthesized through aminothiazole formation using 3-amino-2-chloropyridine derivatives and potassium thiocyanate . This reaction establishes the fused bicyclic system that serves as the foundation for further functionalization.

Physicochemical Characterization Methods

Several analytical methods would be appropriate for characterizing 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR would provide confirmation of the molecular structure and purity

  • Infrared (IR) spectroscopy: Would reveal characteristic absorption bands for the hydroxyl group, aromatic rings, and C-N bonds

  • UV-Visible spectroscopy: Would show absorption patterns typical of the thiazolopyridine chromophore

Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and potential separation of isomers

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass identification

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